

Spectroscopic Profile of 3,5-Dimethyl-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-4-methoxybenzoic acid

Cat. No.: B181661

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dimethyl-4-methoxybenzoic acid**. Due to the limited availability of experimentally derived spectra in public databases, this guide combines available experimental data with predicted spectroscopic information to offer a valuable resource for the identification and characterization of this compound. The methodologies presented are based on established protocols for similar aromatic carboxylic acids.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **3,5-Dimethyl-4-methoxybenzoic acid**.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of **3,5-Dimethyl-4-methoxybenzoic acid** has been reported.^[1] The key absorption bands are indicative of its functional groups.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
2950-3100 (broad)	O-H stretch	Carboxylic Acid
1680-1710	C=O stretch	Carboxylic Acid
~2960, 2870	C-H stretch	Methyl groups
~1600, ~1460	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether

Data sourced from PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Due to the absence of published experimental NMR spectra for **3,5-Dimethyl-4-methoxybenzoic acid**, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and analysis of structurally similar compounds.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0-13.0	Singlet	1H	COOH
~7.7	Singlet	2H	Aromatic C-H
~3.7	Singlet	3H	OCH ₃
~2.3	Singlet	6H	Ar-CH ₃

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~172	C=O
~160	Aromatic C-O
~138	Aromatic C-CH ₃
~130	Aromatic C-H
~125	Aromatic C-COOH
~60	OCH ₃
~20	Ar-CH ₃

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of **3,5-Dimethyl-4-methoxybenzoic acid** is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Proposed Fragment
180	[M] ⁺ (Molecular Ion)
165	[M - CH ₃] ⁺
163	[M - OH] ⁺
137	[M - COOH] ⁺
122	[M - COOH - CH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3,5-Dimethyl-4-methoxybenzoic acid**, based on standard laboratory practices for similar compounds.

Infrared (IR) Spectroscopy

Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the solid **3,5-Dimethyl-4-methoxybenzoic acid** is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBR pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

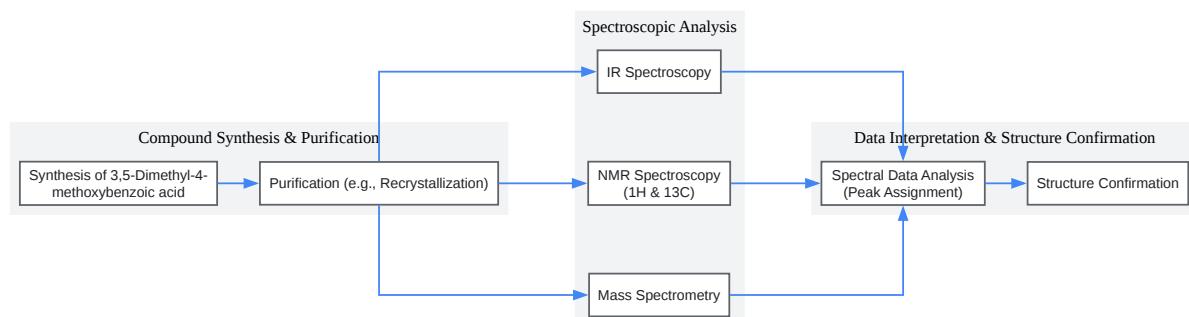
Methodology: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3,5-Dimethyl-4-methoxybenzoic acid** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- ^1H NMR Data Acquisition: The ^1H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Data Acquisition: The ^{13}C NMR spectrum is acquired on the same instrument, typically with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry (MS)

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight


analyzer).

- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dimethyl-4-methoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dimethyl-4-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181661#spectroscopic-data-of-3-5-dimethyl-4-methoxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com